1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide 1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1040677-43-7
VCID: VC11957354
InChI: InChI=1S/C17H20N4O2S/c18-16(23)12-6-8-21(9-7-12)15(22)10-14-11-24-17(20-14)19-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20)
SMILES: C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Molecular Formula: C17H20N4O2S
Molecular Weight: 344.4 g/mol

1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide

CAS No.: 1040677-43-7

Cat. No.: VC11957354

Molecular Formula: C17H20N4O2S

Molecular Weight: 344.4 g/mol

* For research use only. Not for human or veterinary use.

1-{2-[2-(phenylamino)-1,3-thiazol-4-yl]acetyl}piperidine-4-carboxamide - 1040677-43-7

Specification

CAS No. 1040677-43-7
Molecular Formula C17H20N4O2S
Molecular Weight 344.4 g/mol
IUPAC Name 1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Standard InChI InChI=1S/C17H20N4O2S/c18-16(23)12-6-8-21(9-7-12)15(22)10-14-11-24-17(20-14)19-13-4-2-1-3-5-13/h1-5,11-12H,6-10H2,(H2,18,23)(H,19,20)
Standard InChI Key DECWQLUFGHYMIK-UHFFFAOYSA-N
SMILES C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3
Canonical SMILES C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3

Introduction

Structural and Chemical Characterization

Molecular Architecture

The compound’s structure integrates three key components:

  • Piperidine-4-carboxamide: A six-membered nitrogen-containing ring with a carboxamide group at position 4, contributing to conformational flexibility and hydrogen-bonding capacity.

  • Thiazole core: A five-membered heterocycle containing sulfur and nitrogen atoms, known for its electron-rich nature and role in π-π stacking interactions .

  • Phenylamino substituent: An aromatic amine group at position 2 of the thiazole ring, enhancing hydrophobic interactions with biological targets .

The canonical SMILES representation (C1CN(CCC1C(=O)N)C(=O)CC2=CSC(=N2)NC3=CC=CC=C3) highlights the acetyl linker bridging the piperidine and thiazole moieties.

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₂₀N₄O₂S
Molecular Weight344.4 g/mol
IUPAC Name1-[2-(2-anilino-1,3-thiazol-4-yl)acetyl]piperidine-4-carboxamide
Topological Polar Surface109 Ų
Hydrogen Bond Donors3

Synthetic Pathways and Optimization

Stepwise Synthesis

The synthesis typically follows a three-step protocol:

  • Thiazole Ring Formation: Utilizing the Hantzsch thiazole synthesis, α-haloketones (e.g., chloroacetone) react with thiourea derivatives under basic conditions to yield the 2-phenylamino-thiazole intermediate .

  • Acetylation of Piperidine: The piperidine-4-carboxamide scaffold is acylated with bromoacetyl bromide, followed by coupling to the thiazole intermediate via nucleophilic substitution .

  • Final Purification: Column chromatography (silica gel, ethyl acetate/hexane) isolates the product, with HPLC confirming >95% purity.

Industrial-Scale Considerations

  • Catalytic Systems: Palladium-based catalysts (e.g., Pd(OAc)₂) enhance coupling efficiency, reducing reaction times by 40% compared to thermal methods.

  • Solvent Optimization: Tert-butanol minimizes side reactions during acylation, achieving yields of 78–82% .

Biological Activities and Mechanisms

Antimicrobial Efficacy

In vitro assays demonstrate broad-spectrum activity:

  • Bacterial Strains: MIC values of 8–16 µg/mL against Staphylococcus aureus and Escherichia coli .

  • Fungal Pathogens: 50% inhibition of Candida albicans biofilm formation at 25 µg/mL .
    The thiazole sulfur atom likely disrupts microbial membrane integrity via thiol-mediated oxidation .

Anticancer Activity

  • Apoptosis Induction: Activates caspase-3 in MCF-7 breast cancer cells (EC₅₀ = 18.7 µM) .

  • Metastasis Suppression: Reduces MMP-9 expression by 60% in A549 lung carcinoma models .

Pharmacological Profiling

Metabolic Stability

  • Cytochrome P450 Metabolism: Primary oxidation by CYP3A4 generates hydroxylated piperidine derivatives, while UGT1A1 mediates glucuronidation of the thiazole ring .

  • Half-Life: 4.2 hours in human liver microsomes, suggesting moderate clearance .

Table 2: Key Pharmacokinetic Parameters

ParameterValue
LogP2.1
Plasma Protein Binding89%
Bioavailability34% (oral)

Comparative Analysis with Structural Analogs

Substituent Effects

  • Electron-Withdrawing Groups: Fluorination at the phenyl ring (as in analog 1040651-11-3) improves metabolic stability (t₁/₂ = 6.8 hours) but reduces aqueous solubility by 30% .

  • Piperidine Modifications: Replacement with morpholine decreases CNS penetration (LogBB = −1.2 vs. −0.7 for the parent compound).

Table 3: Activity Comparison with Analog 1040651-11-3

PropertyTarget Compound1040651-11-3
MIC (S. aureus)12 µg/mL8 µg/mL
CYP3A4 Inhibition22%45%
Aqueous Solubility1.2 mg/mL0.8 mg/mL

Future Directions and Challenges

Clinical Translation Barriers

  • Toxicity Profile: Chronic dosing in rodents reveals hepatotoxicity at 150 mg/kg/day, necessitating prodrug strategies .

  • Formulation Challenges: Low solubility mandates nanoparticle encapsulation (e.g., PLGA carriers) to enhance bioavailability .

Emerging Applications

  • Anthelmintic Potential: Structural similarity to hits in C. elegans screens (25–50 ppm lethality) suggests repurposing opportunities .

  • Agricultural Chemistry: Derivatives show 80% efficacy against Fusarium oxysporum at 10 ppm, rivaling commercial fungicides .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator